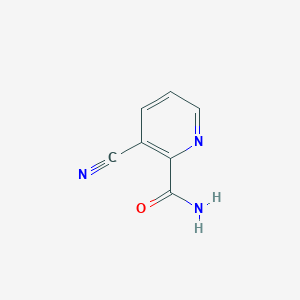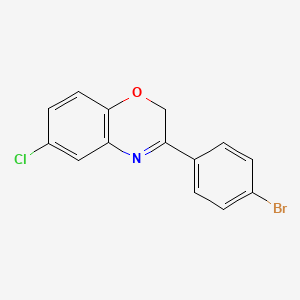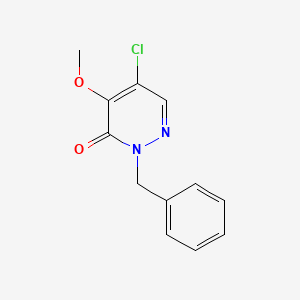
2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one
Overview
Description
2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one is a heterocyclic compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a pyridazinone derivative that possesses a unique chemical structure, making it an interesting target for synthesis and research.
Scientific Research Applications
Synthesis and Chemical Reactions
Suzuki Cross-Coupling Reaction : This compound is utilized in the synthesis of new pyridazino[4,5-c]isoquinolinones via the Suzuki cross-coupling reaction. This process involves the reaction of 2-alkyl(methyl and benzyl)-5-chloro-4-methoxy- and 2-alkyl(methyl and benzyl)-4-chloro-5-methoxypyridazin-3(2H)-ones with 2-formylphenylboronic acid, leading to the formation of biaryl products. These products can then be cyclized with ammonia to yield new pyridazino[4,5-c]isoquinolinones (Riedl et al., 2002).
Selective Bromine-Magnesium Exchange : Another application involves selective bromine-magnesium exchange on this compound for achieving regioselective C-H magnesiation at certain positions in the molecule. This process is instrumental in synthesizing various hitherto unknown pyridazin-3(2H)-one derivatives, demonstrating the compound's role in expanding the diversity of chemical structures (Verhelst et al., 2011).
Electrophilic Chlorinating Agent : In a different chemical context, 2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one acts as an electrophilic chlorinating agent. This functionality is pivotal in the α-chlorination of active methylene/methine compounds, showcasing its versatility in various synthetic chemistry applications (Park et al., 2005).
Nucleophilic Substitution of Hydrogen (SNH) : This compound undergoes nucleophilic substitution of hydrogen, leading to the formation of 4,5-disubstituted pyridazin-3(2H)-ones instead of the anticipated 5-substituted pyridazin-3(2H)-ones. This reaction represents a unique case of cine substitution and adds to the compound's repertoire in synthetic chemistry (Verhelst et al., 2011).
properties
IUPAC Name |
2-benzyl-5-chloro-4-methoxypyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O2/c1-17-11-10(13)7-14-15(12(11)16)8-9-5-3-2-4-6-9/h2-7H,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBVKANQQLBNAJH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NN(C1=O)CC2=CC=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10542946 | |
| Record name | 2-Benzyl-5-chloro-4-methoxypyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzyl-5-chloro-4-methoxypyridazin-3(2H)-one | |
CAS RN |
77541-65-2 | |
| Record name | 2-Benzyl-5-chloro-4-methoxypyridazin-3(2H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10542946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


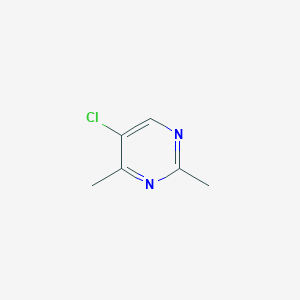
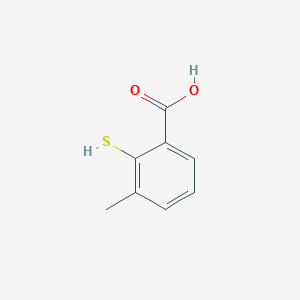
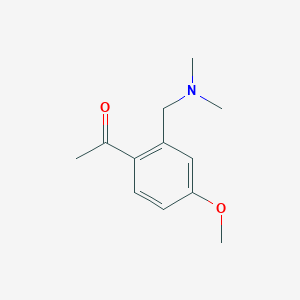
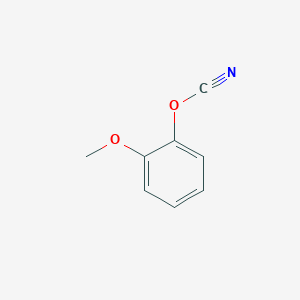
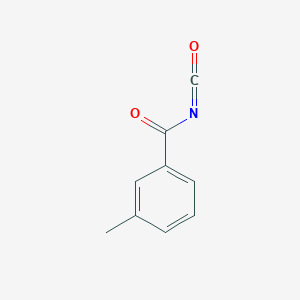



![1-(Benzo[d]isoxazol-3-yl)ethanone](/img/structure/B1626499.png)
![5,6,7,8-Tetrahydro-1H-[1]benzothieno[2,3-c][1,2,6]thiadiazin-4(3H)-one-2-oxide](/img/structure/B1626500.png)
![Ethyl 4-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)benzoate](/img/structure/B1626501.png)
